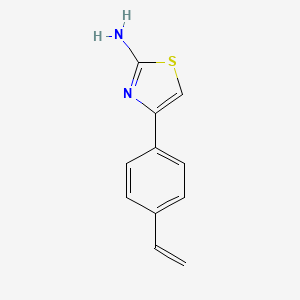

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine

Description

Significance of the 1,3-Thiazole Heterocycle in Chemical Sciences

The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This structural feature imparts a unique electronic distribution and chemical reactivity, making it a cornerstone in various scientific domains. fabad.org.trglobalresearchonline.net In medicinal chemistry, the thiazole (B1198619) ring is considered a "pharmacophore," a privileged scaffold found in a multitude of biologically active compounds. researchgate.net Its presence is integral to the function of numerous FDA-approved drugs, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. fabad.org.trnih.govnih.gov

The significance of the thiazole nucleus extends beyond pharmaceuticals. Its derivatives are utilized in the development of diverse materials such as liquid crystals, catalysts, and sensors. nih.gov The thiazole ring's ability to engage in various chemical interactions, including hydrogen bonding and metal coordination, combined with its relative stability, makes it an attractive component for designing molecules with specific therapeutic or material properties. researchgate.netnih.gov The broad spectrum of activities associated with thiazole derivatives continues to motivate research into new synthetic methodologies and applications. fabad.org.trnih.gov

| Property | Description |

| Structure | Five-membered aromatic ring with one sulfur and one nitrogen atom. |

| Key Role | Privileged scaffold (pharmacophore) in drug discovery. researchgate.net |

| Biological Activities | Antimicrobial, anti-inflammatory, anticancer, antifungal, antiviral. nih.govnih.gov |

| Material Science | Used in liquid crystals, catalysts, and sensors. nih.gov |

| Natural Occurrence | Core component of Vitamin B1 (Thiamine). |

Structural Characteristics and Fundamental Reactivity Profile of 2-Aminothiazole (B372263) Scaffolds

The introduction of an amino group at the C2 position of the thiazole ring creates the 2-aminothiazole scaffold, a structure with distinct chemical properties and enhanced biological relevance. This scaffold is a key structural unit in a wide array of therapeutic agents. The exocyclic amino group significantly influences the electronic properties of the heterocyclic ring and provides a primary site for synthetic modification.

The 2-aminothiazole system can exhibit tautomerism, existing in both amino and imino forms, which can affect its reactivity and interaction with biological targets. The fundamental reactivity profile is characterized by several key transformations:

N-Acylation: The exocyclic amino group readily undergoes acylation, allowing for the introduction of a vast array of substituents. This flexibility is widely exploited in structure-activity relationship (SAR) studies to modulate a compound's biological efficacy.

Diazotization: The primary amine can be converted to a diazonium salt, which can then be substituted in reactions like the Sandmeyer reaction to introduce halides or other functionalities.

Condensation Reactions: The amine can act as a nucleophile in condensation reactions with aldehydes and ketones to form Schiff bases (imines), which serve as intermediates for more complex molecular architectures. nih.gov

Electrophilic Substitution: The thiazole ring itself can undergo electrophilic substitution, typically at the C5 position, which is activated by the electron-donating amino group.

This versatile reactivity makes the 2-aminothiazole scaffold a foundational building block for constructing libraries of diverse compounds for screening in drug discovery and materials science.

| Reaction Type | Reagents/Conditions | Outcome |

| N-Acylation | Acid chlorides, Anhydrides | Formation of N-acyl-2-aminothiazoles |

| Schiff Base Formation | Aldehydes, Ketones | Formation of 2-imino-thiazole derivatives nih.gov |

| Diazotization | NaNO₂, HCl | Formation of diazonium salt for further substitution |

| Electrophilic Halogenation | Br₂, Cl₂ | Substitution primarily at the C5 position |

The Ethenylphenyl Moiety: Implications for Advanced Chemical Synthesis and Material Science

The ethenylphenyl group, commonly known as a vinylphenyl or styryl group, is the defining feature of the monomer styrene (B11656). nih.govwikipedia.org Its primary significance lies in its vinyl group (—CH=CH₂), which is highly susceptible to polymerization. wikipedia.orgwikipedia.org This reactivity is the foundation for producing polystyrene, one of the world's most ubiquitous plastics, and a wide range of important copolymers like acrylonitrile-butadiene-styrene (ABS) and styrene-butadiene rubber (SBR). wikipedia.orgneliti.com

In the context of a molecule like 4-(4-ethenylphenyl)-1,3-thiazol-2-amine, the ethenylphenyl moiety serves two main purposes:

A Polymerizable Handle: It allows the molecule to act as a functional monomer. Polymerization would yield a polymer with thiazole-2-amine units appended to the backbone. Such materials could possess unique properties, combining the physical characteristics of polystyrene with the biological or chemical functionalities of the aminothiazole group, leading to applications in areas like antimicrobial plastics, functional coatings, or specialized resins. youtube.com

A Site for Chemical Modification: The carbon-carbon double bond is a versatile functional group for further synthetic transformations. It can participate in a variety of addition reactions (e.g., hydrogenation, halogenation) and is a key substrate in powerful cross-coupling reactions like the Heck reaction, enabling the attachment of other molecular fragments. youtube.com

The incorporation of this moiety transforms a simple heterocyclic compound into a versatile platform for creating complex macromolecular structures and advanced materials. researchgate.netwikipedia.org

| Feature | Implication in Chemical Synthesis & Material Science |

| Vinyl Group (-CH=CH₂) wikipedia.org | Enables radical, anionic, or cationic polymerization to form polystyrene and copolymers. wikipedia.orgwikipedia.org |

| Aromatic Ring | Provides rigidity and thermal stability to the resulting polymers. youtube.com |

| Reactive Double Bond | Acts as a handle for further chemical modifications via addition or cross-coupling reactions. youtube.com |

| Versatility | Used to create a vast range of materials including plastics, rubbers, insulation, and resins. nih.govwikipedia.org |

Overview of Current Research Trajectories and Future Opportunities for Ethenylphenyl Thiazole Derivatives

While direct research on this compound is not extensively documented, its structure suggests significant future opportunities at the intersection of polymer chemistry and medicinal science. Current research on related compounds focuses heavily on synthesizing various substituted 4-phenyl-2-aminothiazole derivatives and evaluating their biological activities, particularly as antimicrobial and anticancer agents. nih.govresearchgate.net The novelty of the target compound lies in its polymerizable ethenyl group.

Future research trajectories can be broadly categorized:

Functional Polymers: A primary opportunity lies in using this compound as a functional monomer. The polymerization of this molecule, or its copolymerization with monomers like styrene or acrylates, could lead to novel polymers. These materials could be investigated for applications such as:

Antimicrobial Surfaces: Polymers incorporating the known antimicrobial properties of the thiazole moiety.

Smart Materials: The amino group on the thiazole ring could be used to bind metal ions or respond to pH changes, creating materials for sensing or controlled release applications.

High-Performance Plastics: The rigid thiazole and phenyl rings could enhance the thermal stability and mechanical properties of the resulting polymers.

Medicinal Chemistry and Drug Discovery: The molecule can serve as a versatile scaffold for creating more complex drug candidates. The ethenyl group provides a reactive site for diversification. For example, it can be used in metathesis or Heck coupling reactions to attach other pharmacologically active groups, creating hybrid molecules with potential for enhanced or dual-action therapeutic effects. The primary amine at the C2 position remains available for modification, allowing for a multi-pronged approach to optimizing biological activity. nih.gov

In essence, this compound is a promising molecular construct. Its future exploration is poised to bridge the gap between traditional medicinal chemistry and material science, paving the way for the development of innovative functional materials and complex therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2S |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

4-(4-ethenylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H10N2S/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h2-7H,1H2,(H2,12,13) |

InChI Key |

BPVNCOYCXFFEQZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=CSC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 4 Ethenylphenyl 1,3 Thiazol 2 Amine and Its Derivatives

Established Synthetic Pathways for 2-Aminothiazoles

Traditional methods for constructing the 2-aminothiazole (B372263) ring system have been refined over many decades, offering reliable and versatile routes to a wide array of derivatives.

The Hantzsch Thiazole (B1198619) Synthesis: Principles and Adaptations

The Hantzsch thiazole synthesis remains one of the most classical and widely utilized methods for the preparation of thiazole derivatives, including 2-aminothiazoles. derpharmachemica.comnih.gov The fundamental principle of this reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. derpharmachemica.com For the specific synthesis of 4-(4-ethenylphenyl)-1,3-thiazol-2-amine, the reaction would involve the condensation of 2-chloro-1-(4-ethenylphenyl)ethanone with thiourea (B124793).

The mechanism proceeds through an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, forming an intermediate. This is followed by an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.

While the traditional Hantzsch synthesis often requires prolonged heating in organic solvents like ethanol, modern adaptations have been developed to improve yields and reaction conditions. nih.gov These include performing the reaction in heated microreactors, which can offer better control and higher conversion rates compared to macro-scale batch syntheses. rsc.org

Alternative Condensation Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other condensation strategies exist for forming the thiazole ring. One notable alternative involves a copper-catalyzed reaction between oxime acetates and isothiocyanates, which proceeds under mild conditions. organic-chemistry.org This method involves N-O bond cleavage and activation of vinyl sp2 C-H bonds to form the C-S and C-N bonds necessary for the thiazole ring. organic-chemistry.org

Other, more specialized methods include:

Stille Coupling: This approach allows for the introduction of substituents onto a pre-existing thiazole core, offering a route for diversification of the final product. derpharmachemica.com

Dehydrogenation of Thiazolines: Thiazoline precursors can be converted to the corresponding aromatic thiazoles through the use of various dehydrogenating agents. derpharmachemica.com

One-Pot Synthesis from Methylcarbonyls: An efficient one-pot synthesis of 2-aminothiazoles has been developed using methylcarbonyl compounds and thiourea with a montmorillonite-K10 catalyst in DMSO. researchgate.net

Green Chemistry Principles in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact and enhance efficiency. researchgate.netnih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption. bepls.com

Multi-Component Reactions (MCRs) for Enhanced Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the final product, represent a highly efficient synthetic strategy in line with green chemistry principles. bepls.com These reactions improve atom economy and reduce the need for purification of intermediates. For thiazole synthesis, a one-pot MCR has been developed involving the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, catalyzed by KF/Clinoptilolite nanoparticles. nih.gov Another green, one-pot MCR for synthesizing thiazole scaffolds involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and an anhydride, using reusable NiFe2O4 nanoparticles as a catalyst in an ethanol-water solvent system. acs.org

Utilization of Sustainable Solvents and Solvent-Free Reaction Environments

A key aspect of green chemistry is the replacement of hazardous volatile organic solvents with more sustainable alternatives. mdpi.com

Deep Eutectic Solvents (DESs): The Hantzsch reaction has been successfully performed in deep eutectic solvents such as choline (B1196258) chloride/glycerol. These solvents are non-toxic, biodegradable, and can often be reused, making the process more environmentally benign. researchgate.netrsc.org

Water: Water has been employed as a green solvent for the synthesis of certain thiazole derivatives, offering a safe and abundant medium for these reactions. bepls.com

Solvent-Free Conditions: Conducting reactions without any solvent is an ideal green approach. Solvent-free Hantzsch condensations have been shown to proceed rapidly and efficiently, providing products in good yields after a simple workup. organic-chemistry.org This method is often paired with microwave or ultrasound energy sources. tandfonline.comkjscollege.com

| Green Approach | Key Features | Example Solvent/Condition |

| Multi-Component Reactions | High atom economy, reduced steps, operational simplicity. nih.govacs.org | One-pot synthesis in aqueous media. nih.gov |

| Sustainable Solvents | Reduced toxicity, biodegradability, potential for recycling. researchgate.netrsc.org | Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol). rsc.org |

| Solvent-Free Reactions | Eliminates solvent waste, simplifies product isolation. organic-chemistry.orgkjscollege.com | Solid-state reaction under microwave or ultrasound. organic-chemistry.orgtandfonline.com |

Microwave-Assisted and Ultrasound-Mediated Synthesis Protocols

The use of alternative energy sources like microwaves and ultrasound has revolutionized the synthesis of heterocyclic compounds, including 2-aminothiazoles. researchgate.netbepls.com

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, while increasing product yields compared to conventional heating methods. medmedchem.comjusst.org Microwave-assisted Hantzsch synthesis is noted for being rapid, efficient, and eco-friendly. nih.govmedmedchem.com The high efficiency is attributed to the direct and uniform heating of the reaction mixture.

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Reflux | 8 - 10 hours | Moderate | jusst.org |

| Microwave Irradiation | 5 - 15 minutes | Good to Excellent | jusst.org |

Ultrasound-Mediated Synthesis (Sonochemistry): Ultrasonic irradiation provides an eco-friendly and efficient pathway for thiazole synthesis. tandfonline.comkjscollege.com The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates the reaction rate. researchgate.net This method often allows reactions to be carried out at room temperature and under solvent-free conditions, offering benefits such as high purity, low cost, and simple workup procedures. tandfonline.comnih.gov

Biocatalytic and Catalyst-Free Methodologies for Thiazole Derivatives

Biocatalytic approaches for the synthesis and modification of 2-aminothiazoles are emerging as powerful tools. For instance, halogenases have been employed for the enzymatic bromination of 2-aminothiazoles, a process that can be coupled with subsequent cross-coupling reactions. nih.gov This biocatalytic halogenation provides a green alternative to traditional methods that often require harsh reagents. Transaminases also show potential for the asymmetric synthesis of chiral amines, a technology that could be adapted for the production of specific aminothiazole derivatives. mdpi.com

Catalyst-free synthetic routes to 2-aminothiazoles have gained considerable attention. A prominent example is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. This reaction can often proceed efficiently without a catalyst, particularly under microwave irradiation or in green solvents. nih.govorganic-chemistry.org The use of deep eutectic solvents (DESs), such as those based on choline chloride and urea, has been shown to be highly effective as both a reaction medium and a catalyst for the one-pot synthesis of 2-aminothiazole derivatives from active methylene (B1212753) compounds, N-bromosuccinimide (NBS), and thiourea. daneshyari.comresearchgate.net These reactions are characterized by mild conditions, short reaction times, and high yields. Similarly, polyethylene (B3416737) glycol (PEG)-400 has been utilized as a green reaction medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea, affording excellent yields. bepls.com

| Catalyst/Medium | Reactants | Product | Conditions | Yield (%) | Reference |

| Choline chloride-urea DES | Ethyl acetoacetate, NBS, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 60 °C | Quantitative | daneshyari.comresearchgate.net |

| PEG-400 | α-Diazoketones, Thiourea | 2-Aminothiazole derivatives | 100 °C, 2-3.5 h | 87-96 | bepls.com |

| Water | Dithiocarbamates, α-Halocarbonyls | 4-Substituted-2-(alkylsulfanyl)thiazoles | Reflux, 20 h | 75-90 | bepls.com |

| N-Methyl Pyridinium Tosylate (Ionic Liquid) | Phenacyl chloride, Thiourea | 2-Amino-4-phenylthiazole | 110 °C, 6-8 min | High | derpharmachemica.com |

Polymer-Supported Synthesis and Solid-Phase Methodologies

Polymer-supported and solid-phase synthesis offer significant advantages for the preparation of libraries of thiazole derivatives, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation.

These methodologies typically involve the immobilization of one of the reactants onto a solid support, such as a resin. For the synthesis of 2-aminothiazoles, this can involve a resin-bound thiourea which is then reacted with an α-haloketone in solution. Alternatively, a resin-bound α-haloketone can be treated with a thiourea derivative. A variety of resins have been employed for this purpose, including carboxy-polystyrene, which can be used to create a traceless linker for the synthesis of 2-aminobenzothiazoles. derpharmachemica.com

The solid-phase approach allows for the sequential modification of the thiazole scaffold. For instance, after the formation of the resin-bound 2-aminothiazole, the amino group can be further functionalized by acylation or reaction with isocyanates before cleavage from the solid support. mdpi.com This strategy is highly effective for generating diverse libraries of 2-aminothiazole derivatives for screening purposes.

| Resin Type | Synthetic Strategy | Key Features | Reference |

| Carboxy-polystyrene | Resin-bound acyl-isothiocyanate reacted with anilines | Traceless synthesis of 2-aminobenzothiazoles | derpharmachemica.com |

| Amino-functionalized polystyrene | Coupling with monomethyl adipicate to form a linker | Synthesis of 2-aminothiazoles with a hydrazide linker | mdpi.com |

Strategic Functionalization and Derivatization of Thiazole Scaffolds

The biological activity and material properties of this compound can be fine-tuned through strategic functionalization of the thiazole ring, the amino group, and the ethenylphenyl substituent.

Regioselective Modification of the 1,3-Thiazole Ring and the Amino Functionality

The 2-aminothiazole scaffold offers multiple sites for regioselective modification. The exocyclic amino group is a primary site for derivatization. Acylation of the 2-amino group is a common transformation, readily achieved by reaction with acyl chlorides or anhydrides to form the corresponding amides. mdpi.com This modification can significantly impact the molecule's properties. For instance, N-acylated 4-aryl-2-aminothiazoles have been investigated as potent inhibitors of various enzymes. mdpi.com

The thiazole ring itself can also be selectively functionalized. Halogenation is a key transformation that introduces a versatile handle for further derivatization through cross-coupling reactions. Regioselective halogenation of 2-amino-1,3-thiazoles can be achieved using copper(II) halides (CuX₂) to introduce a halogen at the C5 position. researchgate.net Dihalogenation can also be accomplished under specific conditions. researchgate.net This regioselectivity allows for the precise introduction of substituents at desired positions on the thiazole ring.

| Reaction Type | Reagents | Position of Modification | Product Type | Reference |

| N-Acylation | Acyl chlorides, Anhydrides | 2-Amino group | N-Acyl-2-aminothiazoles | mdpi.com |

| C5-Halogenation | CuX₂ (X = Cl, Br) | C5 of thiazole ring | 5-Halo-2-aminothiazoles | researchgate.net |

| Dihalogenation | n-Butyl nitrite, CuX₂ | C2 and C5 of thiazole ring | 2,5-Dihalo-thiazoles | researchgate.net |

Introduction and Chemical Transformations of the Ethenylphenyl Substituent

The ethenylphenyl (or vinylphenyl) group can be introduced into the 4-position of the 2-aminothiazole ring through several synthetic strategies. The most direct method is the Hantzsch synthesis, starting from 2-bromo-1-(4-vinylphenyl)ethanone. This key intermediate can be synthesized from 4-vinylacetophenone via bromination. prepchem.com

Alternatively, the ethenylphenyl moiety can be introduced onto a pre-formed thiazole ring using palladium-catalyzed cross-coupling reactions. For example, a Heck coupling reaction between a 4-halo-2-aminothiazole and styrene (B11656) can be employed to form the C-C bond, yielding the desired 4-(ethenylphenyl) derivative. researchgate.netresearchgate.net Similarly, a Suzuki coupling reaction between a 4-halo-2-aminothiazole and 4-vinylphenylboronic acid offers another efficient route. researchgate.netnih.govresearchgate.netnih.govmdpi.com

Once incorporated, the vinyl group of the ethenylphenyl substituent is amenable to a variety of chemical transformations, allowing for further diversification of the molecule. These transformations include:

Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions, offering a pathway to more complex fused ring systems. researchgate.net

Addition/Elimination Reactions: The vinyl group can undergo addition-elimination reactions, for example, with vinyl selenones, to introduce new functional groups. nih.govsemanticscholar.org

Polymerization: The vinyl group serves as a polymerizable handle, enabling the incorporation of the thiazole unit into polymers, which can lead to materials with interesting electronic or optical properties.

These transformations of the ethenylphenyl group provide a powerful avenue for creating a diverse range of derivatives with potentially novel applications.

Advanced Spectroscopic and Structural Characterization of 4 4 Ethenylphenyl 1,3 Thiazol 2 Amine Analogues

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of 4-(4-ethenylphenyl)-1,3-thiazol-2-amine and its analogues, the FT-IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components. semanticscholar.orgrsc.org

The primary amine (-NH₂) group typically shows a pair of medium-intensity stretching vibrations in the range of 3300-3500 cm⁻¹. semanticscholar.orgnih.gov The aromatic portion of the molecule is evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching absorptions within the 1450-1600 cm⁻¹ region. The thiazole (B1198619) ring itself contributes to this region with C=N and C=C stretching vibrations. researchgate.net

The vinyl group (-CH=CH₂) gives rise to its own set of characteristic bands. The C=C stretching vibration is typically observed around 1630-1650 cm⁻¹. The out-of-plane bending vibrations (wagging) of the vinyl C-H bonds are particularly diagnostic, appearing as strong bands in the 910-1000 cm⁻¹ range. nih.gov Furthermore, the C-S bond within the thiazole ring often produces a weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹. nist.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for 2-Amino-4-arylthiazole Analogues

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch | Aromatic & Vinyl | 3000 - 3100 |

| C=N Stretch | Thiazole Ring | 1500 - 1600 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C=C Stretch | Vinyl Group | 1630 - 1650 |

| C-H Out-of-Plane Bend | Vinyl Group | 910 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H-NMR spectrum of this compound, distinct signals are expected for each type of proton. The two protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often found in the range of 6.8-7.2 ppm for related 2-aminothiazole (B372263) structures. rsc.org

The lone proton on the thiazole ring (H-5) is expected to resonate as a sharp singlet, typically observed around 6.9-7.1 ppm in analogous 4-phenyl-2-aminothiazole compounds. rsc.orgresearchgate.net The protons on the 1,4-disubstituted phenyl ring exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic region (approximately 7.2-7.8 ppm).

The three protons of the ethenyl (vinyl) group form a complex AMX spin system.

The proton on the carbon attached to the phenyl ring (H-α) appears as a doublet of doublets due to coupling with the two terminal protons (H-β, cis and trans). Its chemical shift is typically around 6.7 ppm.

The two terminal protons (H-β) are diastereotopic and resonate as separate signals, each appearing as a doublet of doublets. The proton trans to the phenyl group is usually found further downfield (~5.8 ppm) than the cis proton (~5.3 ppm).

Table 2: Predicted ¹H-NMR Chemical Shifts and Multiplicities

| Proton Assignment | Functional Group | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|

| -NH₂ | Amine | 6.8 - 7.2 | broad singlet |

| H-5 | Thiazole Ring | 6.9 - 7.1 | singlet |

| Ar-H | Phenyl Ring | 7.2 - 7.8 | 2 x doublet |

| -CH= | Vinyl (α-H) | ~6.7 | doublet of doublets |

| =CH₂ (trans) | Vinyl (β-H) | ~5.8 | doublet of doublets |

The ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. For this compound, each unique carbon atom gives a distinct signal. The C2 carbon of the thiazole ring, positioned between the two heteroatoms (N and S), is significantly deshielded and resonates far downfield, typically above 168 ppm. rsc.orgasianpubs.org The C4 and C5 carbons of the thiazole ring appear at approximately 150 ppm and 102 ppm, respectively, for similar 4-aryl-2-aminothiazoles. rsc.org

The carbons of the phenyl ring are observed in the typical aromatic region of 120-140 ppm. The two carbons of the vinyl group are expected around 136 ppm for the α-carbon and 114 ppm for the terminal =CH₂ carbon.

Table 3: Characteristic ¹³C-NMR Chemical Shifts for 2-Amino-4-arylthiazole Analogues

| Carbon Assignment | Functional Group | Characteristic δ (ppm) |

|---|---|---|

| C2 | Thiazole Ring | 168 - 170 |

| C4 | Thiazole Ring | ~150 |

| C5 | Thiazole Ring | 102 - 105 |

| C-ipso (to Thiazole) | Phenyl Ring | 134 - 136 |

| Ar-C | Phenyl Ring | 125 - 130 |

| C-ipso (to Vinyl) | Phenyl Ring | ~137 |

| -CH= | Vinyl Group | ~136 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies ¹H-¹H spin-spin couplings, which would confirm the connectivity within the vinyl group and the coupling between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the straightforward assignment of protonated carbons like the thiazole C5, the vinyl carbons, and the aromatic CHs.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between different molecular fragments. It reveals long-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include the thiazole H-5 proton to the phenyl ipso-carbon (C-1') and the thiazole C4 carbon, confirming the phenyl-thiazole linkage.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in assigning the vinyl carbons and distinguishing them from quaternary aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₁₁H₁₀N₂S), the expected exact mass would be approximately 202.0565 g/mol . The high-resolution mass spectrum (HRMS) would confirm this molecular formula.

Under electron impact (EI) or electrospray ionization (ESI-MS/MS), the molecular ion is expected to undergo characteristic fragmentation. researchgate.netsapub.org The bond between the phenyl and thiazole rings is a likely point of cleavage, leading to fragments corresponding to the [C₉H₇]⁺ (vinylphenyl) cation and the [C₃H₃N₂S]⁺ (2-aminothiazole) radical cation. Further fragmentation of the thiazole ring can occur through the loss of small, stable neutral molecules like hydrogen cyanide (HCN). researchgate.netnih.gov

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion |

|---|---|

| ~202 | [M]⁺˙ (Molecular Ion) |

| ~115 | [C₉H₇]⁺ (Vinylphenyl cation) |

Electronic Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The structure of this compound features an extended conjugated π-electron system that spans the vinyl group, the phenyl ring, and the thiazole heterocycle. This extensive conjugation is expected to give rise to strong π → π* electronic transitions. uobabylon.edu.iq

For comparison, the simpler analogue 2-amino-4-phenyl thiazole exhibits absorption maxima (λmax) at 229 nm and 283 nm. caymanchem.com The addition of the ethenyl group in conjugation with the phenyl ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. uobabylon.edu.iqrsc.org This shift occurs because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The resulting spectrum would likely show strong absorbance bands in the 280-350 nm range, characteristic of such conjugated aromatic-heterocyclic systems. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For 2-aminothiazole derivatives, the absorption spectra are typically characterized by bands corresponding to π → π* transitions within the aromatic system. The electronic spectra of these ligands generally show prominent bands in the range of 250–400 nm. nih.gov

The absorption characteristics are influenced by the nature of the substituents on the phenyl and thiazole rings, as well as the polarity of the solvent. For instance, the electronic spectra of various 2-hydroxybenzylidene-4-(substituted-phenyl)-2-aminothiazole Schiff bases exhibit bands around 253–298 nm due to π → π* transitions within the aromatic rings. nih.gov In a study of a mixture containing 4-vinylbenzaldehyde, a precursor to the ethenylphenyl moiety, and benzothiazol-2-amine, distinct absorption bands were observed that are characteristic of the constituent aromatic systems. researchgate.net

| Compound Analogue | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

|---|---|---|---|

| 2-Hydroxybenzylidene-4-phenyl-2-aminothiazole | DMF | ~250-300 | Data not available |

| 4-(4-Methoxyphenyl)-5-[(2-methyl-1,3-benzothiazol-5-yl)diazenyl]-1,3-thiazol-2-amine | PMMA matrix | ~450 | Data not available |

| Thiazolo[5,4-d]thiazole derivatives | Various | ~350-500 | Data not available |

Fluorescence and Photoluminescence Spectroscopic Studies

Fluorescence spectroscopy provides valuable information about the excited state properties of molecules. Many thiazole derivatives are known to exhibit fluorescence, with emission characteristics that are highly sensitive to their molecular structure and environment. nih.gov The 2,1,3-benzothiadiazole (B189464) (BTD) unit, for example, is a key component in many fluorophores known for high photostability and large Stokes shifts. nih.gov

For analogues of this compound, the extended conjugation afforded by the styryl moiety is expected to result in significant fluorescence. Studies on styryl phenanthro[9,10-d]oxazoles, which also feature a styryl group attached to a heterocyclic system, show emission in the blue to green region with large Stokes shifts. nih.gov The fluorescence properties, including the emission wavelength (λem) and quantum yield (ΦF), are often solvent-dependent, a phenomenon known as solvatochromism. This suggests a more stabilized polar excited state with increasing solvent polarity. nih.gov

Some 1,3,4-thiadiazole (B1197879) analogues have been reported to exhibit dual fluorescence, which may be induced by factors such as changes in solvent polarity, pH, or temperature. semanticscholar.org This phenomenon can be related to processes like excited-state intramolecular proton transfer (ESIPT). semanticscholar.orgmdpi.com While specific fluorescence data for this compound is not available, its structural features suggest potential for interesting photoluminescent behavior.

| Compound Analogue | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| 2-(4-Biphenylyl)-benzothiazole | 330 | ~380-450 | Data not available |

| Thiazolo[5,4-d]thiazole derivatives (in solid state) | - | Orange-red to blue | Data not available |

| 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) | ~365 | ~410 and ~490 (dual) | Data not available |

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structural Analysis

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For novel compounds like this compound analogues, single-crystal X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Numerous crystal structures of 2-aminothiazole derivatives have been reported, revealing key structural features. For example, the crystal structure of 2-amino-4-ferrocenylthiazole was determined to be in the monoclinic system with space group P21/c. nih.gov The bond lengths and angles within the thiazole ring are consistent with sp2 hybridization of the carbon and nitrogen atoms. nih.gov In the crystal structure of 2-amino-4-methylbenzothiazole, the molecular packing is stabilized by N—H···N and N—H···S hydrogen bonds. researchgate.net

| Compound Analogue | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 2-Amino-4-ferrocenylthiazole | Monoclinic | P21/c | Dihedral angle of 14.77° between heterocycle and Cp plane. nih.gov |

| 2-Amino-4-methylbenzothiazole | Monoclinic | P21/c | Packing stabilized by N—H···N and N—H···S hydrogen bonds. researchgate.net |

| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | Orthorhombic | P212121 | Benzofuran and thiazole rings are nearly co-planar. mdpi.com |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound, and ensuring its purity.

The procedure involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are then quantitatively measured. The experimental percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct elemental composition of the synthesized molecule. Numerous studies on novel thiazole derivatives report the use of elemental analysis to confirm their structures. nih.gov

For this compound, with a molecular formula of C₁₁H₁₀N₂S, the theoretical elemental composition can be calculated. Experimental verification of these values would be a critical step in its characterization.

| Element | Theoretical (%) for C11H10N2S | Found (%) |

|---|---|---|

| Carbon (C) | 65.32 | Data not available |

| Hydrogen (H) | 4.98 | Data not available |

| Nitrogen (N) | 13.85 | Data not available |

| Sulfur (S) | 15.85 | Data not available |

X-ray Absorption Spectroscopy (XAS) for Probing Electronic Structure and Bonding

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom within a molecule. nih.govwikipedia.org The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.gov

The EXAFS region, on the other hand, contains information about the coordination number, distances, and types of neighboring atoms. By analyzing the EXAFS oscillations, it would be possible to determine the S-C and N-C bond lengths within the thiazole ring with high precision. While the application of XAS specifically to this compound has not been found in the reviewed literature, the technique holds significant potential for elucidating the fine details of its electronic structure and bonding, complementing the information obtained from other spectroscopic and crystallographic methods. rsc.org

Theoretical and Computational Investigations of 4 4 Ethenylphenyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the electronic structure of molecules, providing foundational information about geometry, stability, and reactivity. For 4-(4-ethenylphenyl)-1,3-thiazol-2-amine, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to ensure reliable results. researchgate.netkbhgroup.inepu.edu.iq

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms—the optimized geometry. Starting from a plausible initial structure, the DFT algorithm iteratively adjusts atomic positions to find the minimum energy conformation on the potential energy surface.

Detailed Research Findings: Upon optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. For this compound, particular attention would be paid to the dihedral angle between the phenyl and thiazole (B1198619) rings, which dictates the degree of π-conjugation across the molecule. A smaller angle suggests greater planarity and more effective electronic communication between the two ring systems.

Electronic structure analysis involves mapping the electron distribution. The Molecular Electrostatic Potential (MEP) surface is particularly insightful, as it visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net In this molecule, the amine group and the nitrogen atom of the thiazole ring are expected to be electron-rich (nucleophilic) regions, while the hydrogen atoms of the amine group would be electron-poor (electrophilic).

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) This table is a representation of the type of data obtained from DFT calculations and is not based on published experimental results.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C(phenyl)-C(thiazole) | 1.48 |

| C=C (ethenyl) | 1.34 | |

| C-S (thiazole) | 1.76 | |

| C=N (thiazole) | 1.32 | |

| C-NH₂ | 1.37 | |

| Bond Angles (º) | C-C-C (phenyl-thiazole) | 121.5 |

| C-S-C (thiazole) | 89.5 | |

| H-N-H (amine) | 115.0 |

| Dihedral Angle (º) | Phenyl-Thiazole | 25.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. kbhgroup.inresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Detailed Research Findings: The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive and requires less energy to be excited. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole (B372263) moiety, while the LUMO would likely be distributed across the conjugated system extending to the ethenylphenyl group. This distribution facilitates intramolecular charge transfer upon excitation. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the FMO energies to quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties (Calculated via DFT/B3LYP) This table is a representation of the type of data obtained from DFT calculations and is not based on published experimental results.

| Property | Calculated Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 3.90 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.95 |

| Chemical Hardness (η) | 1.95 |

DFT calculations can accurately predict various spectroscopic properties, providing a valuable tool for structure verification and interpretation of experimental data.

Detailed Research Findings: The theoretical UV-Vis absorption spectrum can be simulated to identify the electronic transitions responsible for the observed absorption bands. kbhgroup.in For this compound, the primary absorption peak (λmax) would be expected to correspond to a π→π* transition, involving the promotion of an electron from the HOMO to the LUMO.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epu.edu.iqresearchgate.net By comparing the calculated shifts with experimental spectra, one can confirm the molecular structure and assign specific signals to each atom in the molecule. Theoretical vibrational frequencies from IR spectroscopy can also be computed to help assign experimental bands to specific molecular motions. mdpi.com

Excited State Dynamics and Photophysical Property Modeling (Time-Dependent DFT – TD-DFT)

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states and the probabilities of transitions between them. kbhgroup.in

Detailed Research Findings: TD-DFT calculations would reveal the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths for the lowest-energy electronic transitions of this compound. The oscillator strength is a measure of the intensity of an electronic transition. A high oscillator strength for the S₀→S₁ transition (from the ground state to the first excited state) would indicate a bright fluorescence potential. The analysis would likely confirm that the main absorption band arises from a HOMO→LUMO transition with significant π→π* character, typical for conjugated organic molecules.

Mechanistic Elucidation of Reactions through Computational Chemistry

Computational chemistry is a powerful tool for mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. nih.gov For this compound, several reactions could be investigated.

Detailed Research Findings: One key reaction is its synthesis, often via the Hantzsch thiazole synthesis, reacting an α-haloketone (2-bromo-1-(4-ethenylphenyl)ethan-1-one) with a thiourea (B124793). mdpi.com DFT calculations can model the entire reaction coordinate, identifying the structures of intermediates and the transition state for the key cyclization step. This would provide insights into the reaction's feasibility and kinetics. Furthermore, the reactivity of the ethenyl (vinyl) group in polymerization or the amine group in substitution reactions could be modeled to predict the feasibility and outcomes of creating polymers or functionalized derivatives from this monomer.

Analysis of Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions, such as hydrogen bonds and π-π stacking, govern how molecules recognize each other and assemble into larger, ordered structures in the solid state.

Detailed Research Findings: For this compound, the primary amine group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). nih.gov Computational analysis would predict the formation of strong intermolecular N-H···N hydrogen bonds, likely linking molecules into dimers or chains. nih.gov Additionally, the aromatic phenyl and thiazole rings could participate in π-π stacking interactions. Advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) or analysis of the Reduced Density Gradient (RDG) could be used to characterize and quantify the strength of these weak interactions, predicting the most likely crystal packing arrangement and supramolecular synthons. nih.gov

Solvent Effects on Molecular Properties and Reaction Pathways

The surrounding solvent medium can significantly influence the molecular properties and reactivity of a solute molecule. For this compound, both explicit and implicit solvent models can be employed in computational studies to understand these effects. The polarity, proticity, and viscosity of the solvent can alter the electronic structure, geometric parameters, and spectroscopic properties of the molecule. Furthermore, solvents can play a crucial role in the thermodynamics and kinetics of chemical reactions involving this compound by stabilizing or destabilizing reactants, transition states, and products.

Theoretical studies on analogous thiazole derivatives have demonstrated the importance of considering solvent effects to accurately predict their behavior in solution. For instance, investigations into the nucleophilicity and reaction kinetics of similar 2-aminothiazole compounds have highlighted the profound impact of the solvent environment.

The properties of this compound are expected to be sensitive to the solvent environment due to the presence of polarizable groups and heteroatoms capable of hydrogen bonding.

Geometrical Structure: In polar solvents, one can anticipate changes in bond lengths and dihedral angles compared to the gas phase. Specifically, bonds with a significant dipole moment may elongate or shorten to accommodate the reaction field of the solvent. For example, the C-N and C-S bonds within the thiazole ring, as well as the C-NH2 bond, could be affected. The planarity of the molecule, particularly the torsion angle between the phenyl and thiazole rings, may also be influenced by solvent polarity.

Electronic Properties: The dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of charge separation. This, in turn, can affect the frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the extent of stabilization may differ, leading to a solvent-dependent energy gap. This phenomenon, known as solvatochromism, can be observed experimentally as a shift in the UV-Visible absorption spectra.

Spectroscopic Properties: Solvent effects are often evident in spectroscopic measurements. In the context of this compound, a red shift (bathochromic shift) in the UV-Visible absorption spectrum is anticipated with increasing solvent polarity. This is because the excited state is often more polar than the ground state, and thus it is more stabilized by a polar solvent, leading to a smaller energy gap for electronic transitions. Similarly, the vibrational frequencies in the IR spectrum, particularly those of the N-H and C=N bonds, can be shifted due to hydrogen bonding interactions with protic solvents.

The following interactive table illustrates the hypothetical effect of different solvents on key molecular properties of a thiazole derivative, based on general principles and findings for analogous compounds.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | λmax (nm) |

| Gas Phase | 1 | 3.50 | 4.50 | 300 |

| n-Hexane | 1.88 | 3.85 | 4.45 | 305 |

| Dichloromethane | 8.93 | 4.50 | 4.20 | 320 |

| Acetone | 20.7 | 4.95 | 4.10 | 328 |

| Acetonitrile | 37.5 | 5.20 | 4.05 | 332 |

| Water | 78.4 | 5.80 | 3.90 | 345 |

Note: The data in this table is illustrative and intended to demonstrate expected trends. Actual values for this compound would require specific computational studies.

Solvents can significantly alter the energy profile of a reaction, thereby affecting the reaction rate and mechanism. For reactions involving this compound, such as electrophilic substitution or reactions at the amino group, the choice of solvent can be critical.

Thermodynamics: The relative energies of reactants, intermediates, and products can be altered by the solvent. Polar solvents tend to stabilize charged or highly polar species. If a reaction proceeds through a charged intermediate, a polar solvent will lower its energy, thereby making the reaction more favorable thermodynamically.

Kinetics: The rate of a reaction is determined by the activation energy, which is the energy difference between the reactants and the transition state. Solvents can stabilize or destabilize the transition state to a different extent than the reactants. If the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. Conversely, if the reactants are more polar than the transition state, a polar solvent will increase the activation energy and slow down the reaction.

For instance, in a hypothetical electrophilic aromatic substitution on the phenyl ring of this compound, the formation of the charged sigma complex (arenium ion) would be significantly stabilized by polar protic solvents, thus facilitating the reaction.

The table below provides a hypothetical representation of how solvent polarity could influence the activation energy and rate constant for a reaction involving a thiazole derivative.

| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) | Relative Rate Constant (k_rel) |

| Toluene | 2.38 | 25.0 | 1 |

| Tetrahydrofuran | 7.58 | 22.5 | 50 |

| Ethanol | 24.5 | 20.0 | 2500 |

| Formic Acid | 58.5 | 18.0 | 80000 |

Note: This data is illustrative and based on general chemical principles. The actual effect would depend on the specific reaction.

Reactivity and Reaction Mechanisms of 4 4 Ethenylphenyl 1,3 Thiazol 2 Amine

Reactions at the 2-Amino Group of the Thiazole (B1198619) Ring (N-Derivatization)

The 2-amino group on the thiazole ring of 4-(4-ethenylphenyl)-1,3-thiazol-2-amine is a primary site for a variety of chemical transformations, collectively known as N-derivatization. These reactions are fundamental in modifying the compound's structure and properties. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with a range of electrophiles.

Common N-derivatization reactions for 2-aminothiazoles include:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(4-(4-ethenylphenyl)thiazol-2-yl)acetamide. This type of reaction is crucial for the synthesis of various biologically active molecules. nih.gov

Reaction with Aldehydes and Ketones: Condensation of the 2-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the initial formation of a carbinolamine intermediate followed by dehydration. These Schiff bases can serve as versatile intermediates for further synthetic transformations. nih.gov

Formation of Thiourea (B124793) Derivatives: The amino group can react with isothiocyanates to produce N-substituted thiourea derivatives. This reaction proceeds through the nucleophilic attack of the amino nitrogen on the electrophilic carbon of the isothiocyanate. nih.gov

The reactivity of the 2-amino group can be influenced by the electronic properties of the substituents on both the thiazole and phenyl rings. The ethenylphenyl group, being conjugated with the thiazole ring, can modulate the electron density on the amino group, thereby affecting its nucleophilicity.

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acid Chloride/Anhydride | Amide | Base (e.g., pyridine, triethylamine) |

| Schiff Base Formation | Aldehyde/Ketone | Imine | Acid catalyst, removal of water |

| Reaction with Isothiocyanate | R-N=C=S | Thiourea derivative | Inert solvent |

Electrophilic Substitution Reactions on the Thiazole Ring, with Emphasis on C5-Position Reactivity

The thiazole ring in this compound is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the heteroatoms and the substituents on the ring. Theoretical calculations and experimental evidence for 2-aminothiazole (B372263) systems indicate that the C5-position is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.net The amino group at the C2-position is a strong activating group and directs electrophiles to the C5-position.

A prominent example of electrophilic substitution on the 2-aminothiazole ring is halogenation . Reaction with halogens such as bromine or chlorine, often in the presence of a suitable solvent, leads to the selective formation of the 5-halo-2-aminothiazole derivative. jocpr.com For instance, bromination of this compound would be expected to yield 5-bromo-4-(4-ethenylphenyl)-1,3-thiazol-2-amine. The mechanism involves the attack of the electrophile (e.g., Br+) at the C5-position to form a resonance-stabilized carbocation (sigma complex), followed by the loss of a proton to restore aromaticity.

Other electrophilic substitution reactions that can occur at the C5-position include nitration, sulfonation, and Friedel-Crafts reactions, although the specific conditions would need to be carefully controlled to avoid side reactions with the amino group or the ethenyl moiety. The reactivity of the C5-position makes it a key site for the introduction of various functional groups to further modify the molecule.

Reactivity of the Ethenyl (Vinyl) Moiety

The ethenyl (vinyl) group attached to the phenyl ring is another key reactive site in this compound. This unsaturated moiety can undergo a variety of addition and transformation reactions characteristic of alkenes.

Polymerization Pathways and Kinetics

The vinyl group makes this compound a monomer that can undergo polymerization. This can proceed through various mechanisms, including free-radical, cationic, and anionic polymerization, depending on the initiator and reaction conditions.

In free-radical polymerization , an initiator (e.g., AIBN or benzoyl peroxide) generates free radicals that add to the double bond of the vinyl group, initiating a chain reaction. The propagation step involves the successive addition of monomer units to the growing polymer chain. Termination can occur through combination or disproportionation of two growing chains. The kinetics of such a polymerization would be influenced by factors such as monomer concentration, initiator concentration, and temperature.

The presence of the thiazole and amino functionalities could potentially influence the polymerization process. For instance, the basicity of the amino group might interfere with certain types of initiators. Post-polymerization modification of polymers containing similar vinylphenyl sulfonamide units has been demonstrated, suggesting that the resulting polymer from this compound could also be a scaffold for further functionalization. semanticscholar.org

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, when reacted with a suitable diene. For this to occur, the vinyl group's reactivity is enhanced by the electron-withdrawing or -donating nature of the substituent on the aromatic ring. While the thiazolyl-phenyl group's electronic effect is complex, the double bond is available for cycloaddition. For example, reaction with a diene like cyclopentadiene (B3395910) under thermal conditions could lead to the formation of a bicyclic adduct. nih.gov The stereochemistry and regiochemistry of the product would be governed by the established rules of pericyclic reactions.

Olefin Metathesis and Other Olefin Functionalizations

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, and the vinyl group of this compound can participate in such reactions. Catalyzed by transition metal complexes, typically containing ruthenium or molybdenum, olefin metathesis can be used for various transformations. nih.gov

Cross-Metathesis: Reaction with another olefin in the presence of a metathesis catalyst (e.g., Grubbs' catalyst) can lead to the formation of a new, substituted alkene. The outcome of the reaction depends on the nature of the cross-partner and the catalyst used.

Ring-Closing Metathesis (RCM): If the molecule were to contain another double bond at an appropriate distance, intramolecular RCM could be used to form a cyclic structure.

Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to the vinyl group itself, if a strained cyclic olefin were present in the reaction mixture, the vinyl group could potentially act as a chain-transfer agent.

Other functionalizations of the vinyl group include hydrogenation to an ethyl group, epoxidation to form an oxirane, and hydroboration-oxidation to yield an alcohol.

Metal-Catalyzed Coupling Reactions Involving Aromatic and Heteroaromatic Moieties

The phenyl and thiazole rings in this compound contain C-H and potentially C-X (where X is a halogen) bonds that can participate in metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: If a halogen atom were present on either the phenyl or thiazole ring, it could undergo a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid or ester. cdnsciencepub.com This is a versatile method for forming biaryl or aryl-heteroaryl linkages.

Heck Coupling: The vinyl group itself can participate in Heck coupling reactions with aryl or vinyl halides, catalyzed by palladium, to form more complex unsaturated systems.

Direct C-H Arylation: More recent developments in catalysis allow for the direct functionalization of C-H bonds. Depending on the catalyst system (e.g., palladium or copper), selective arylation at different positions on the thiazole or phenyl ring could be achieved. nih.gov For instance, palladium catalysis often favors coupling at the most nucleophilic C-H bond, while copper-mediated reactions can proceed at more acidic C-H positions.

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Aryl/Vinyl Halide + Organoboron Compound | C-C |

| Heck | Palladium | Alkene + Aryl/Vinyl Halide | C-C |

| Direct C-H Arylation | Palladium, Copper, etc. | Aromatic C-H bond + Aryl Halide | C-C |

The specific regioselectivity of these coupling reactions would depend on the directing effects of the existing substituents and the precise reaction conditions employed.

Intramolecular Cyclization and Polycondensed Heterocyclic System Formation

One plausible, albeit hypothetical, pathway could be analogous to the Pictet-Spengler reaction . wikipedia.orgnih.govnrochemistry.com This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com For this compound, a variation of this reaction could be envisioned. If the 2-amino group reacts with an aldehyde, an intermediate imine could be formed. Subsequent intramolecular electrophilic attack by the ethenyl group, activated by an acid catalyst, onto the imine or a related species could lead to the formation of a new heterocyclic ring fused to the thiazole system. The success of such a reaction would depend on the nucleophilicity of the ethenyl group and the reaction conditions employed. wikipedia.org

Another potential route for intramolecular cyclization is a reaction analogous to the Bischler-Napieralski reaction . wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides under acidic conditions. wikipedia.orgnrochemistry.com In the case of this compound, this would first require acylation of the 2-amino group to form the corresponding amide. Treatment of this N-acyl derivative with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), could then promote an intramolecular electrophilic attack of the phenyl ring, activated by the ethenyl group, onto the amide carbonyl carbon, leading to a cyclized product. wikipedia.org The resulting polycyclic structure would incorporate the thiazole ring into a larger, fused aromatic system.

Furthermore, acid-catalyzed intramolecular cyclization is a known method for the synthesis of various heterocyclic frameworks. nih.gov In the context of this compound, treatment with a strong acid could protonate the ethenyl group, generating a carbocation. This electrophilic center could then be attacked by the nucleophilic nitrogen of the 2-amino group or a nitrogen atom within the thiazole ring, resulting in the formation of a new fused ring. The regioselectivity of such a cyclization would be influenced by the relative nucleophilicity of the different nitrogen atoms and the stability of the resulting ring system.

It is important to emphasize that these proposed reaction pathways are based on established principles of organic synthesis and the known reactivity of related functional groups. nih.govrsc.orgnih.gov Detailed experimental investigation would be necessary to confirm the feasibility of these intramolecular cyclization reactions for this compound and to determine the precise structures of the resulting polycondensed heterocyclic systems.

Interactive Data Table: Plausible Reagents for Intramolecular Cyclization

While specific experimental data for the target compound is unavailable, the following table outlines plausible reagents and reaction types for the hypothetical intramolecular cyclization of this compound, based on analogous reactions.

| Reaction Type | Plausible Reagents | Intermediate | Potential Product Class |

| Pictet-Spengler Analogue | Aldehyde/Ketone, Acid Catalyst (e.g., HCl, TFA) | Imine | Fused Thiazolo-isoquinoline derivative |

| Bischler-Napieralski Analogue | 1. Acylating Agent (e.g., Acyl Chloride, Anhydride) 2. Dehydrating Agent (e.g., POCl₃, PPA) | N-Acyl derivative | Fused Thiazolo-dihydroisoquinoline derivative |

| Acid-Catalyzed Cyclization | Strong Acid (e.g., H₂SO₄, PPA) | Carbocation | Fused Thiazolo-azepine or other nitrogen-containing heterocycle |

Advanced Materials Science Applications of Thiazole Based Compounds and Polymers

Design and Synthesis of Thiazole-Containing Monomers for Polymerization

The design and synthesis of functional monomers are critical first steps in the development of advanced polymeric materials. The monomer, 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine, incorporates a polymerizable ethenyl (vinyl) group, allowing it to be a building block for vinyl polymers. The synthesis of this specific monomer, while not explicitly detailed in the current body of scientific literature, can be proposed based on the well-established Hantzsch thiazole (B1198619) synthesis. nih.govrsc.orgorganic-chemistry.orgderpharmachemica.com This reaction is a cornerstone in the synthesis of thiazole derivatives and involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). derpharmachemica.com

A plausible synthetic route for this compound would begin with the preparation of the requisite α-haloketone, 2-bromo-1-(4-vinylphenyl)ethanone. This intermediate can be synthesized from 4-vinylacetophenone through a bromination reaction. The subsequent Hantzsch condensation of 2-bromo-1-(4-vinylphenyl)ethanone with thiourea would then yield the target monomer, this compound. It is important to note that the vinyl group might be sensitive to certain reaction conditions, potentially requiring protective group strategies to ensure the integrity of the polymerizable moiety.

The design of this monomer is strategic; the thiazole core provides desirable electronic properties, the phenyl ring extends the conjugation and influences the polymer's solubility and morphology, the amino group can be a site for further functionalization or can participate in hydrogen bonding, and the ethenyl group enables polymerization.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 4-Vinylacetophenone | Bromine | Bromination | 2-Bromo-1-(4-vinylphenyl)ethanone |

| 2-Bromo-1-(4-vinylphenyl)ethanone | Thiourea | Hantzsch Thiazole Synthesis | This compound |

Polymer Architecture and Structure-Property Relationships in Thiazole-Derived Polymers

The polymerization of this compound would lead to a polymer with a polystyrene backbone and pendant 4-phenyl-1,3-thiazol-2-amine groups. The properties of this polymer would be dictated by its architecture, including molecular weight, polydispersity, and the arrangement of the pendant groups. The structure-property relationships in such thiazole-derived polymers are a key area of research, with a focus on their electronic and optoelectronic characteristics.

The conductivity of such a polymer could be enhanced through doping. For instance, studies on other alkylthiazole-based conjugated polymers have shown that chemical doping can significantly increase electrical conductivity. mdpi.com The pendant aminothiazole groups in poly(this compound) could interact with dopants, potentially leading to the formation of charge-transfer complexes and an increase in charge carrier concentration. The resulting material could find applications as a semiconductor in organic field-effect transistors (OFETs).

Thiazole-based materials are extensively investigated for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electron-deficient nature of the thiazole ring makes it a good building block for n-type and ambipolar semiconductors. bohrium.com In the context of OPVs, thiazole-containing polymers have been successfully used as both electron donor and electron acceptor materials. researchgate.netnih.govnankai.edu.cn The introduction of thiazole units can lead to wide-bandgap polymer donors with deep HOMO levels, which is advantageous for achieving high power conversion efficiencies. researchgate.netnankai.edu.cn

Polymers derived from this compound could potentially be used as a host material in phosphorescent OLEDs, where the high triplet energy of the thiazole moiety could be beneficial. Furthermore, by modifying the structure, for example, by copolymerization with other monomers, it might be possible to tune the optical and electronic properties to make them suitable for use in the active layer of OPVs. The broad absorption and tunable energy levels of thiazole-based polymers make them promising candidates for next-generation solar cell technologies. mdpi.comnii.ac.jp

Supramolecular Chemistry and Self-Assembly of Thiazole Scaffolds

The thiazole scaffold, particularly with the presence of a 2-amino group, is an excellent candidate for applications in supramolecular chemistry due to its ability to form coordination bonds and participate in non-covalent interactions.

The 2-aminothiazole (B372263) moiety is a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govacs.org The nitrogen atoms of the thiazole ring and the exocyclic amino group can coordinate to metal ions, leading to the formation of extended, porous structures. nih.govnih.gov Thiazole- and thiadiazole-based MOFs have been explored for their luminescent properties, which can be ligand-based, metal-based, or arise from charge-transfer phenomena. mdpi.com

The compound this compound could serve as a functionalized ligand in the synthesis of MOFs. The ethenyl group could either be retained for post-synthetic modification of the MOF or potentially participate in solid-state polymerization within the framework. Luminescent MOFs constructed from such ligands could have applications in chemical sensing, where the luminescence is quenched or shifted upon interaction with specific analytes. nih.govmdpi.com For example, thiazolothiazole-based MOFs have demonstrated capabilities for sensing heavy metal ions like Hg2+. nih.gov

The crystal structure and packing of thiazole derivatives are governed by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and C–H···N or C–H···S interactions. nih.gov The 2-amino group in this compound is a strong hydrogen bond donor, while the thiazole nitrogen is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust supramolecular synthons, such as dimers with an R2(8) ring motif, which have been observed in the crystal structures of other N-phenyl-1,3-thiazol-2-amines. nih.gov

The phenyl and thiazole rings provide opportunities for π–π stacking interactions, which can influence the electronic properties of the material in the solid state. The understanding and control of these non-covalent interactions are central to crystal engineering, allowing for the design of materials with specific packing arrangements and, consequently, desired physical properties. The interplay of these interactions in the crystal structure of this compound would be a key factor in determining its suitability for various solid-state applications.

Functional Materials for Sensing and Catalysis (General Principles and Design)

Extensive research into the specific chemical compound This compound has revealed a notable absence of dedicated studies on its application in functional materials for sensing and catalysis within publicly accessible scientific literature. While the broader family of thiazole-containing molecules and polymers demonstrates significant promise and established utility in these fields, research focusing explicitly on the unique properties and potential of this compound is not currently available.

The ethenyl (vinyl) functional group on the phenyl ring suggests a primary utility as a monomer for polymerization. The resulting polymer, poly(this compound), would possess a backbone with pendant aminothiazole moieties. In principle, such a polymer could be investigated for sensing and catalytic applications based on the known reactivity and interaction capabilities of the aminothiazole group.

General Principles for Thiazole-Based Sensors and Catalysts:

The design of functional materials for sensing and catalysis often leverages the inherent electronic and structural properties of the thiazole ring system. The nitrogen and sulfur heteroatoms within the thiazole ring provide sites for coordination with metal ions, hydrogen bonding, and other intermolecular interactions that are crucial for both sensing and catalytic mechanisms.

For sensing applications , the general approach involves incorporating the thiazole moiety into a larger system, such as a conjugated polymer or a covalent organic framework (COF). researchgate.net The interaction of an analyte with the thiazole unit can induce a measurable change in the material's properties, such as its fluorescence, color (halochromism), or electrical conductivity. researchgate.net For instance, the lone pair of electrons on the nitrogen atom of the thiazole ring can interact with acidic gases or metal ions, leading to a detectable signal. researchgate.net

In the realm of catalysis , thiazolium salts, which are N-alkylated derivatives of thiazoles, are well-known for their role as catalysts in biochemical reactions and synthetic organic chemistry, such as the benzoin (B196080) condensation. europa.eu The catalytic activity stems from the ability of the thiazolium ring to stabilize a carbanionic intermediate. While less common, the un-alkylated thiazole ring can also participate in catalysis, often through its ability to act as a ligand for catalytically active metal centers. nih.gov

Hypothetical Applications of Poly(this compound):

Based on these general principles, one could hypothesize potential applications for a polymer derived from this compound:

Sensing: The pendant aminothiazole groups could serve as recognition sites for analytes. For example, the amino group could enhance the basicity of the thiazole nitrogen, making the polymer potentially sensitive to acidic vapors. researchgate.net Furthermore, the thiazole ring could act as a fluorescent reporter, where binding of a specific analyte could lead to quenching or enhancement of its fluorescence.

Catalysis: The polymer could be utilized as a macroligand to support and stabilize catalytic metal nanoparticles. The nitrogen and sulfur atoms of the thiazole rings could coordinate to the metal centers, preventing their aggregation and enhancing their catalytic activity and recyclability.

It is crucial to reiterate that these are projections based on the known chemistry of related thiazole compounds. Without dedicated experimental research on this compound and its polymers, its actual performance and viability in these applications remain undetermined. The lack of published data prevents the creation of detailed research findings or data tables as requested.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Contributions